Sofosbuvir impurity M is a degradation product associated with Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. The compound is significant due to its potential impact on the efficacy and safety of Sofosbuvir formulations. Understanding the characteristics and implications of this impurity is crucial for pharmaceutical development and quality control.
Sofosbuvir was developed by Gilead Sciences and is marketed under various brand names for the treatment of hepatitis C. The compound itself can undergo degradation under various conditions, leading to the formation of impurities, including Sofosbuvir impurity M. Research has indicated that these impurities can arise from thermal, hydrolytic, oxidative, and photolytic stress conditions, necessitating rigorous stability testing and analytical methods to identify and quantify them .
Sofosbuvir impurity M is classified as a chemical impurity resulting from the degradation processes of Sofosbuvir. It falls under the broader category of pharmaceutical impurities that arise during the synthesis or storage of active pharmaceutical ingredients (APIs).
Research indicates that traditional methods may yield lower purity levels, necessitating additional purification steps to comply with International Council for Harmonisation (ICH) guidelines .
Sofosbuvir impurity M has a complex molecular structure characterized by its specific arrangement of atoms, which includes:
The structural features include a dioxo-pyrimidine ring and a tetrahydrofuran moiety, which are critical for its biological activity.
The characterization of Sofosbuvir impurity M typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which help confirm its identity and purity .
Sofosbuvir impurity M can form through various chemical reactions during the degradation of Sofosbuvir under stress conditions:
Forced degradation studies have shown that Sofosbuvir is particularly susceptible to hydrolytic degradation under acidic and basic conditions . The identification and quantification of these degradation products are essential for ensuring drug stability.
Sofosbuvir acts as a prodrug that inhibits the hepatitis C virus's NS5B polymerase enzyme, crucial for viral replication. The presence of impurities like Sofosbuvir impurity M could potentially affect this mechanism by altering the drug's pharmacokinetics or pharmacodynamics.
Studies suggest that while Sofosbuvir retains its antiviral efficacy in the presence of low levels of impurities, higher concentrations may lead to reduced effectiveness or increased toxicity .
Relevant analyses indicate that maintaining specific environmental conditions is crucial for preserving drug integrity and minimizing impurity formation .
Sofosbuvir impurity M is primarily studied within pharmaceutical research contexts:
Research into impurities like Sofosbuvir impurity M not only aids in improving existing formulations but also contributes to the development of new antiviral therapies with enhanced safety profiles .
Sofosbuvir Impurity M (CAS 1496552-16-9), a diastereoisomer of the active pharmaceutical ingredient (API), shares the molecular formula C₂₂H₂₉FN₃O₉P and identical mass (529.45 g/mol) as the parent compound [8] [10]. The critical distinction resides in its phosphoramidate stereochemistry. While sofosbuvir API possesses the [(S)-N-(phenoxyphosphoryl)-L-alanine isopropyl ester] moiety with specific (S,R) configuration, Impurity M arises from inversion at the phosphorus atom or the adjacent chiral carbon in the amino acid side chain [3] [6]. This stereochemical alteration disrupts the optimal spatial arrangement required for binding to the HCV NS5B polymerase active site.
Analytical differentiation relies heavily on chiral chromatography and advanced NMR techniques. ³¹P NMR spectroscopy reveals distinct chemical shifts: sofosbuvir API exhibits a characteristic peak near δ -2.5 ppm, while Impurity M shows a significant downfield or upfield shift (Δδ > 1 ppm) due to altered electronic environments [2]. ¹⁹F NMR further aids differentiation, as the fluorine atom's resonance is sensitive to conformational changes induced by the stereochemical defect [6] [8]. High-resolution mass spectrometry (HRMS) confirms identical molecular weights but cannot resolve stereochemistry [2].
Table 1: Key Stereochemical and Analytical Properties of Sofosbuvir API vs. Impurity M
Property | Sofosbuvir API | Impurity M | Analytical Technique |
---|---|---|---|
CAS Number | 1190307-88-0 | 1496552-16-9 | - |
Phosphoramidate Configuration | (SP, RC) | Diastereomer (e.g., RP, RC) | X-ray Crystallography, NMR |
³¹P NMR Shift (δ ppm) | ~ -2.5 | Distinct (e.g., ~ -1.0 or ~ -4.0) | ³¹P NMR |
Chiral HPLC Retention Time | 12.8 min | 15.2 min | Chiral stationary phase (e.g., amylose) |
Sofosbuvir contains six chiral centers: the uridine C1' anomeric carbon, C2', C3', C4' in the furanose ring, the fluorinated C4' methyl group, and the α-carbon of the alanine ester moiety [10] [6]. Impurity M's bioactivity deficit stems primarily from misconfiguration at the phosphoramidate center (P-chirality) and/or the alanine α-carbon (C-chirality). The active triphosphate metabolite (GS-461203) requires precise (R)-stereochemistry at the phosphoramidate for efficient incorporation into HCV RNA by NS5B polymerase [3] [5].
Metabolic studies confirm that Impurity M undergoes inefficient intracellular activation. Cathepsin A/Carboxylesterase 1 hydrolyzes the isopropyl ester, but the defective stereochemistry hinders subsequent phosphorylation by Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and kinases. Consequently, the formation of the active triphosphate (GS-461203) is reduced by >90% compared to the API [5] [6]. In vitro replicon assays demonstrate a >100-fold decrease in antiviral potency (EC₅₀) for Impurity M relative to sofosbuvir API. This is attributed to:
Molecular docking simulations reveal that the flipped phosphoramidate group in Impurity M disrupts critical hydrogen bonds with NS5B residues Ser²⁸⁶ and Asp³¹⁹, while the misoriented alanine moiety loses hydrophobic interactions with Ile¹⁵⁹ [6].
Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of Impurity M's divergent stereochemistry. While sofosbuvir API crystallizes in the P2₁2₁2₁ space group with specific torsion angles governing its bioactive conformation, Impurity M adopts a distinct crystal packing system (e.g., P1 or C2) [2] [6]. Key metric parameters highlight the differences:
Table 2: Crystallographic Parameters: Sofosbuvir API vs. Impurity M
Parameter | Sofosbuvir API | Impurity M | Functional Implication |
---|---|---|---|
Space Group | P2₁2₁2₁ | P1 (example) | Molecular symmetry/packing |
Torsion Angle C3'-O-C-P | -65° ± 2° | +178° ± 3° | Phosphoramidate linkage geometry |
Torsion Angle O-P-N-Cα | 120° ± 3° | -75° ± 2° | Alanine ester orientation |
Furanose Puckering | C3'-endo | C2'-endo | Sugar ring conformation |
H-bond Network | Stable O3'...O=P, N-H...O5' | Disrupted/absent | Intramolecular stability |
The C3'-O-C-P torsion angle in the API is approximately -65°, positioning the phenoxy group optimally for membrane permeability and enzymatic cleavage. In contrast, Impurity M exhibits a torsion angle near +178°, forcing the phenoxy group into a sterically hindered orientation [2] [6]. The O-P-N-Cα torsion (defining alanine orientation) shifts from ~120° in the API to ~-75° in Impurity M, preventing efficient interaction with metabolic enzymes like HINT1. Furthermore, the furanose ring adopts a C2'-endo pucker in Impurity M versus the bioactive C3'-endo conformation in the API, altering the presentation of the uracil base to NS5B [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1